3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide
Overview
Description
3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide, also known as CPTH6, is a thiazole derivative. This compound is known for its ability to inhibit the lysine acetyltransferase activity of Gcn5 and pCAF, but not p300 or CBP. It blocks the acetylation of H3/H4 histones and alpha-tubulin in several leukemia cell lines, reducing cell viability, arresting cell cycling in the G0/G1 phase, and inducing apoptosis .
Preparation Methods
The synthesis of 3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide involves organic synthesis reactions. The preparation typically requires the use of appropriate reactants and conditions. The compound is formulated as a crystalline solid with a molecular formula of C15H16ClN3S . HBr and a molecular weight of 386.7 .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure.
Scientific Research Applications
3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide has several scientific research applications:
Chemistry: It is used as a histone hypoacetylation inducer.
Biology: It is employed in studies involving cell viability, cell cycle arrest, and apoptosis.
Industry: It is used in research related to autophagy and the elongation of autophagosomal membranes.
Mechanism of Action
The compound exerts its effects by inhibiting the lysine acetyltransferase activity of Gcn5 and pCAF. This inhibition blocks the acetylation of H3/H4 histones and alpha-tubulin, leading to reduced cell viability, cell cycle arrest in the G0/G1 phase, and induction of apoptosis. It also impairs autophagy by altering ATG7-mediated elongation of autophagosomal membranes .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide include other thiazole derivatives that inhibit lysine acetyltransferase activity. CPTH6 is unique in its selective inhibition of Gcn5 and pCAF, while not affecting p300 or CBP. This selectivity makes it particularly useful in specific research applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQRZOKSCOLKS-PUBYZPQMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.